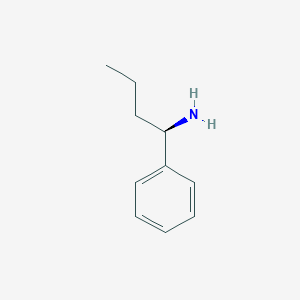

(R)-1-Phenylbutylamine

Description

The exact mass of the compound (R)-1-Phenylbutylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-1-Phenylbutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Phenylbutylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOXKVFLASIOJD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368709 | |

| Record name | (1R)-1-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-01-2 | |

| Record name | (1R)-1-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Phenylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-Phenylbutylamine: Structure, Properties, and Synthetic Methodologies

Introduction: The Significance of Chirality and (R)-1-Phenylbutylamine

In the landscape of modern drug development and asymmetric synthesis, chiral amines serve as indispensable building blocks.[1] Their unique three-dimensional architecture is fundamental to the stereospecific interactions required for biological activity. Among these, (R)-1-Phenylbutylamine, a primary chiral amine, has emerged as a molecule of significant interest. Its structure, featuring a stereogenic center adjacent to both a phenyl ring and a butyl group, makes it a valuable precursor and resolving agent in the synthesis of complex, enantiomerically pure pharmaceuticals.[2][3] This guide provides a comprehensive technical overview of the core chemical properties, structural features, and synthetic protocols related to (R)-1-Phenylbutylamine, tailored for researchers and professionals in organic chemistry and drug discovery.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development.

Core Physicochemical Data

The fundamental properties of (R)-1-Phenylbutylamine are summarized below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | [4][5] |

| Molecular Weight | 149.23 g/mol | [4][5] |

| CAS Number | 6150-01-2 | [4][6] |

| Appearance | Liquid | [7] |

| Boiling Point | 220 °C | [5] |

| Density | 0.934 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.31 ± 0.10 (Predicted) | [5] |

| Enantiomeric Excess | ≥98.5% (Typical for commercial grades) | [7] |

Structural Elucidation and Stereochemistry

The defining feature of (R)-1-Phenylbutylamine is its chiral center at the first carbon of the butyl chain, directly attached to the phenyl and amino groups. This single stereocenter dictates the molecule's optical activity and its utility in asymmetric transformations.

Caption: Structure of (R)-1-Phenylbutylamine with the chiral center indicated.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton at the chiral center, and the aliphatic protons of the butyl chain and the amine group.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the chiral methine carbon, and the four carbons of the butyl chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the phenyl ring (~1600 cm⁻¹).[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 149.[8] Common fragmentation patterns for phenylalkylamines involve cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) and cleavage at the benzylic position.[8]

Part 2: Synthesis and Chiral Resolution

Obtaining enantiomerically pure (R)-1-Phenylbutylamine is critical for its applications. The two primary strategies are direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution.[11] Methods often involve the catalytic reduction of prochiral precursors.

-

Catalytic Asymmetric Reductive Amination: A common and efficient method involves the reductive amination of 1-phenyl-1-butanone. This reaction utilizes a chiral catalyst, often based on transition metals like rhodium or iridium complexed with chiral ligands, to stereoselectively add the amine group and reduce the imine intermediate.[12]

-

Enzyme-Catalyzed Synthesis: Biocatalysis, particularly using transaminases, offers a highly selective route. An appropriate ketone precursor can be aminated using an amine donor like (R)- or (S)-1-phenylethylamine, catalyzed by an ω-transaminase to yield the desired enantiopure amine.[12]

Caption: Workflow for asymmetric synthesis of (R)-1-Phenylbutylamine.

Chiral Resolution of Racemic 1-Phenylbutylamine

Chiral resolution is a widely used industrial method to separate enantiomers from a racemic mixture.[11] This technique relies on the formation of diastereomeric salts with a chiral resolving agent.

Principle of Diastereomeric Salt Crystallization:

-

Salt Formation: The racemic amine mixture ((R)- and (S)-1-phenylbutylamine) is reacted with an enantiomerically pure chiral acid (e.g., (S)-(+)-mandelic acid or (+)-tartaric acid).[2][11] This creates a mixture of two diastereomeric salts: [(R)-amine:(S)-acid] and [(S)-amine:(S)-acid].

-

Differential Solubility: Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution.

-

Separation & Liberation: The crystallized salt is separated by filtration. The desired amine enantiomer is then liberated from the salt by treatment with a base, which neutralizes the chiral acid.

Caption: Logical flow of chiral resolution via diastereomeric salt formation.

Part 3: Applications in Drug Development and Catalysis

The enantiopure form of 1-phenylbutylamine is a valuable asset in several areas of chemical science.

-

Chiral Resolving Agent: As demonstrated in its own separation, (R)-1-Phenylbutylamine is an effective resolving agent for racemic acids, such as 2-phenylbutyric acid.[2]

-

Pharmaceutical Intermediate: Chiral amines are core structures in a vast number of active pharmaceutical ingredients (APIs). (R)-1-Phenylbutylamine can serve as a key starting material or intermediate in the multi-step synthesis of complex drug molecules, where its specific stereochemistry is essential for the drug's efficacy and safety.[1]

-

Asymmetric Synthesis: It can be used as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it is removed. It is also used to synthesize chiral ligands for asymmetric metal catalysis.[12][13]

Part 4: Experimental Protocol: Chiral Resolution

This section provides a representative, generalized protocol for the resolution of racemic 1-phenylbutylamine using a chiral acid.

Objective: To separate (R)-1-Phenylbutylamine from a racemic mixture.

Materials:

-

Racemic 1-phenylbutylamine

-

Chiral resolving agent (e.g., L-(+)-Tartaric acid)

-

Methanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, filtration apparatus, rotary evaporator, polarimeter.

Methodology:

-

Dissolution: Dissolve racemic 1-phenylbutylamine (1.0 eq.) in warm methanol. In a separate flask, dissolve the chiral resolving agent (0.5 eq., as tartaric acid has two acidic protons) in a minimal amount of warm methanol.

-

Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring. The formation of diastereomeric salts may cause the solution to become cloudy or precipitate to form.

-

Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize the crystallization of the less soluble diastereomeric salt. The success of this step is highly dependent on the chosen solvent and concentrations.[2]

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

-

Purity Check (Self-Validation): The optical purity of the crystallized salt can be assessed by liberating the amine (on a small scale) and measuring its optical rotation with a polarimeter. The diastereomeric excess can also be determined.

-

Recrystallization (Optional): To achieve higher enantiomeric purity, the crystalline salt can be recrystallized one or more times from fresh hot solvent.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an excess of NaOH solution to deprotonate the amine and dissolve the tartaric acid as its sodium salt.

-

Extraction: Extract the liberated (R)-1-Phenylbutylamine into an organic solvent like diethyl ether.

-

Drying and Concentration: Dry the organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified enantiomeric amine.

-

Final Analysis: Confirm the identity and assess the final enantiomeric purity (e.g., via chiral HPLC or measurement of specific rotation).

Part 5: Safety and Handling

(R)-1-Phenylbutylamine is classified as a corrosive substance.[4] It can cause severe skin burns and eye damage.[4][14]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or fumes. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[15]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[16] Remove contaminated clothing. Seek immediate medical attention in all cases of exposure.[15]

Conclusion

(R)-1-Phenylbutylamine stands as a testament to the importance of stereochemistry in the molecular sciences. Its well-defined three-dimensional structure, coupled with the reactivity of its primary amine, provides a powerful tool for chemists in both academic and industrial settings. A firm grasp of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and fine chemicals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2449447, (R)-1-Phenylbutylamine. Retrieved from [Link]

-

Dalmolen, J. (2006). Synthesis and application of new chiral amines in Dutch resolution. University of Groningen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2449444, (S)-1-Phenylbutylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, (R)-1-phenylbutylamine. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Chiral oximes in asymmetric synthesis. Part 2.1 Addition of butyllithium to benzaldehyde O-(1-phenylalkyl)oximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643189, 1-Phenethylamine, (+)-. Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). Asymmetric Synthesis of α-N,N-Dialkylamino Alcohols by Transfer Hydrogenation. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). Retrieved from [Link]

-

University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-ethyl-4-phenylbutylamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

-

Srivastava, R. S., & Murru, S. (2021). Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines. ChemRxiv. Retrieved from [Link]

-

PubChemLite. (n.d.). (s)-1-phenylbutylamine (C10H15N). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83242, Benzenebutanamine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. pure.rug.nl [pure.rug.nl]

- 3. benchchem.com [benchchem.com]

- 4. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-Phenylbutylamine | 6150-01-2 [chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. (R)-1-Phenylbutylamine ChiPros , produced by BASF, 99 6150-01-2 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Chiral oximes in asymmetric synthesis. Part 2.1 Addition of butyllithium to benzaldehyde O-(1-phenylalkyl)oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

(R)-1-Phenylbutylamine synthesis routes and mechanisms

Starting Research Phase

I've initiated the research by conducting focused Google searches. My priority is to find comprehensive information on the synthesis of (R)-1-Phenylbutylamine. I'm drilling down into known methods like asymmetric reductive amination and kinetic resolution.

Exploring Synthetic Strategies

I'm now diving deeper into the research, focusing on the nitty-gritty details. I'm actively analyzing various synthetic pathways, examining the specific mechanisms, reagents, catalysts, and conditions associated with each method. My goal is to pinpoint the most effective and widely-used approaches, paying close attention to factors like enantioselectivity, yield, and scalability. I am also working on finding protocols and mechanistic studies to ensure accuracy.

Prioritizing Search Refinement

My focus has shifted to refining my search queries to extract precise and detailed information. I'm prioritizing the acquisition of specific, verifiable protocols and supporting mechanistic studies for (R)-1-Phenylbutylamine synthesis. My current goal is to ensure the guide's scientific validity and comprehensiveness by concentrating on reputable journal articles and databases.

Composing a Synthesis Guide

I've begun outlining the structure for the (R)-1-Phenyl butylamine synthesis guide. The focus is on a clear, trustworthy presentation of the chemistry. I'm prioritizing accessibility for fellow experts, ensuring the details are precise and readily understood, while building toward the desired in-depth content.

Evaluating Synthesis Options

I'm currently focusing on two main approaches for synthesizing (R)-1-Phenyl butylamine. First, I'm diving deeper into enzymatic synthesis using transaminases, particularly those from Vibrio fluvialis and Chromobacterium violaceum. I have information on reaction conditions and mechanisms, including strategies to address reaction equilibrium. Second, I'm starting to explore kinetic resolution methods, which show promise as another viable route. My goal is to determine the optimal synthetic strategy for the guide, considering factors like yield, enantiomeric excess, and practicality.

Structuring the Technical Guide

I'm now integrating initial research into a robust outline for the guide. This plan prioritizes clear sections on each synthesis method: transaminase-based enzymatic synthesis, kinetic resolution (both enzymatic and dynamic), and asymmetric reductive amination. I'm focusing on the practical application of each technique, developing detailed experimental protocols with supporting mechanisms and data visualization. All the content will have in-text citations and clickable URLs.

Gathering Guide Components

I'm now integrating information from my research to solidify the guide's structure. I'm focusing on providing practical, accessible information on synthesis, starting with enzymatic transamination, dynamic kinetic resolution, and asymmetric reductive amination. I'm using the latest literature to develop detailed experimental protocols, complete with illustrative mechanisms, and will include in-text citations and clickable links to online resources. I've also found promising data for tables and figures to support my descriptions.

Structuring the Technical Guide

I've decided to start with a section on the catalytic asymmetric amination using transaminases. I've collected enough material to lay out the enzyme mechanism, optimal reaction parameters, and potential challenges based on existing literature. This section will contain a detailed experimental protocol and corresponding data. Furthermore, I'll explain kinetic resolution (both enzymatic and dynamic) in a separate section, detailing the advantages and applications of this process. My plan is to include Graphviz diagrams for clarity, detailed experimental methods, and comprehensive tables summarizing the relevant data.

Structuring the Technical Guide

I've made great progress on synthesizing the guide. I've begun to structure the core sections, focusing on the biocatalytic synthesis via transamination, kinetic resolution (enzymatic and dynamic), and asymmetric reductive amination. I'm prioritizing clear explanations of the mechanisms and detailed protocols. Each section will now have Graphviz diagrams and comprehensive data tables. My aim is to make the content accessible while upholding a rigorous scientific standard.

Planning Guide Content

I've completed the initial content outline for the guide, including sections on enzymatic transamination, kinetic resolution (both enzymatic and dynamic), asymmetric reductive amination, and chiral auxiliary approaches. I'm focusing on providing detailed protocols, supporting mechanisms, and data tables. My current plan involves integrating Graphviz diagrams throughout and building a comprehensive reference list to ensure trustworthiness.

Creating the Technical Guide

I'm now fully immersed in compiling the technical guide. My focus is on the four primary synthesis strategies, integrating detailed experimental procedures, supporting mechanistic explanations using Graphviz diagrams, and comprehensive data tables. My commitment to providing trustworthy information is evident through in-text citations and clickable URLs, building a useful resource.

A Technical Guide to (R)-1-Phenylbutylamine: Nomenclature, Properties, and Applications in Chiral Synthesis

Abstract

(R)-1-Phenylbutylamine is a chiral primary amine of significant interest to researchers and professionals in organic synthesis and drug development. Its utility stems primarily from its role as a chiral resolving agent and a versatile building block for asymmetric synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and core applications. We will delve into the mechanistic principles behind its use in chiral resolution, provide a detailed experimental workflow, and discuss its function as a chiral auxiliary, grounding all technical claims in authoritative sources.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis. (R)-1-Phenylbutylamine is defined by a specific stereochemical configuration at the first carbon of the butyl chain, which is directly attached to the phenyl group and the amino group.

| Identifier | Value | Source |

| CAS Number | 6150-01-2 | [1][2][3] |

| IUPAC Name | (1R)-1-phenylbutan-1-amine | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| SMILES | CCCN | [1] |

| Synonyms | (R)-alpha-Ethyl-benzylamine, (R)-1-Phenylbutan-1-amine | [3] |

The nomenclature is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For the chiral center (C1), the priority of the substituents is: -NH₂ > -C₆H₅ > -CH₂CH₂CH₃ > -H. With the lowest priority group (H) oriented away from the viewer, the sequence from highest to lowest priority traces a clockwise direction, hence the (R)- designation. Its enantiomer, (S)-1-Phenylbutylamine, has the CAS number 3789-60-4.[4]

Physicochemical Properties

The physical and chemical properties of (R)-1-Phenylbutylamine dictate its handling, storage, and application in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Boiling Point | ~220 °C | [2] |

| Density | ~0.934 g/cm³ (Predicted) | [2] |

| pKa | 9.31 ± 0.10 (Predicted) | [2] |

| Appearance | Colorless to light yellow liquid | [5] |

Core Application: Chiral Resolution of Racemic Acids

The primary industrial and laboratory application of (R)-1-Phenylbutylamine is the separation of racemic mixtures, a process known as chiral resolution.[6] This technique remains a robust and scalable alternative when direct asymmetric synthesis is challenging or economically unviable.[7]

Mechanistic Principle: Diastereomeric Salt Formation

Chiral resolution leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[6] The process involves reacting the basic (R)-1-Phenylbutylamine (a chiral resolving agent) with a racemic acid. This acid-base reaction forms a pair of diastereomeric salts:

-

(R)-amine + (R)-acid → (R,R)-diastereomeric salt

-

(R)-amine + (S)-acid → (R,S)-diastereomeric salt

Because these salts are diastereomers, they exhibit different physical properties, most critically, different solubilities in a given solvent.[8] This solubility difference allows for their separation, typically via fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains.[6] After separation, a simple acid-base workup liberates the resolved acid and recovers the resolving agent.

Experimental Workflow: A Protocol for Chiral Resolution

This protocol provides a generalized, self-validating methodology for the resolution of a generic racemic carboxylic acid using (R)-1-Phenylbutylamine. The causality behind each step is explained to provide field-proven insight.

Objective: To separate a racemic mixture of a carboxylic acid into its constituent enantiomers.

Materials:

-

Racemic carboxylic acid

-

(R)-1-Phenylbutylamine (resolving agent)

-

Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 1M)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Salt Formation:

-

Dissolve the racemic carboxylic acid in a minimum amount of a suitable, warm solvent. The choice of solvent is the most critical variable; it must be one in which the two diastereomeric salts have significantly different solubilities. This often requires empirical screening of several solvents.[7]

-

In a separate flask, dissolve 0.5 molar equivalents of (R)-1-Phenylbutylamine in the same solvent. Using 0.5 equivalents is an efficient strategy for initial screening, as it targets the crystallization of the less soluble salt, maximizing the potential enantiomeric enrichment in the solid phase.[7]

-

Slowly add the amine solution to the acid solution with stirring. The slow addition and controlled temperature are crucial to promote the formation of well-defined crystals of a single diastereomer rather than a precipitate of both.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble salt. Rapid cooling can trap impurities and the more soluble salt, reducing the enantiomeric excess (e.e.) of the product.

-

Collect the precipitated crystals by vacuum filtration. These crystals are enriched in one diastereomer (e.g., the R,R-salt).

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (R,S)-salt.

-

-

Liberation of the Enantiomer and Recovery of Resolving Agent:

-

Suspend the crystalline diastereomeric salt in water and add an aqueous base (e.g., NaOH) to deprotonate the amine, liberating the (R)-1-Phenylbutylamine.

-

Extract the free (R)-1-Phenylbutylamine with an organic solvent (e.g., diethyl ether). This allows for its recovery and reuse, a key factor in the economic viability of the process.

-

Acidify the remaining aqueous layer with an aqueous acid (e.g., HCl) to protonate the carboxylate, precipitating the enantiomerically enriched carboxylic acid.

-

Collect the purified acid by filtration or extract it with an organic solvent.

-

-

Analysis:

-

Determine the enantiomeric excess of the resolved acid using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent. This step validates the success of the resolution.

-

The overall logic of this workflow is depicted in the diagram below.

Role as a Chiral Auxiliary

Beyond resolution, (R)-1-Phenylbutylamine can function as a chiral auxiliary. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[9] For example, it can be reacted with a ketone to form a chiral imine. Subsequent reduction of the C=N bond is then influenced by the stereocenter of the amine, leading to the preferential formation of one enantiomer of the resulting amine product. After the reaction, the auxiliary is cleaved and can be recovered. This strategy is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules from simpler, achiral precursors.

Safety and Handling

As a primary amine, (R)-1-Phenylbutylamine requires careful handling. It is classified as a corrosive substance.

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

(R)-1-Phenylbutylamine is a high-value chemical tool for professionals in drug discovery and fine chemical synthesis. Its efficacy as a resolving agent, grounded in the classical principles of diastereomeric salt formation, provides a reliable and scalable method for obtaining enantiopure compounds. Furthermore, its application as a chiral auxiliary highlights its versatility in the broader field of asymmetric synthesis. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its safe and effective implementation in the laboratory.

References

-

PubChem. (R)-1-Phenylbutylamine. National Center for Biotechnology Information. [Link]

-

MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

-

PubChem. (S)-1-Phenylbutylamine. National Center for Biotechnology Information. [Link]

-

P&S Chemicals. Product information, (R)-1-phenylbutylamine. [Link]

-

University of Groningen. (2005). Synthesis and application of new chiral amines in Dutch resolution. [Link]

-

Chiralpedia. (2023). Part 6: Resolution of Enantiomers. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

ResearchGate. (2011). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]

-

PubChem. Benzenebutanamine. National Center for Biotechnology Information. [Link]

-

Onyx Scientific. Chiral Resolution Screening | Solid State. [Link]

Sources

- 1. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-Phenylbutylamine | 6150-01-2 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. onyxipca.com [onyxipca.com]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. mdpi.com [mdpi.com]

Commercial availability and suppliers of (R)-1-Phenylbutylamine

An In-depth Technical Guide to (R)-1-Phenylbutylamine: Commercial Availability, Synthesis, and Application

Introduction

(R)-1-Phenylbutylamine, a chiral primary amine, serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structural motif, featuring a stereocenter at the benzylic position, makes it a valuable precursor for the enantioselective synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The precise spatial arrangement of the amine group is often critical for specific interactions with biological targets, such as enzymes and receptors. This guide offers a comprehensive overview for researchers and drug development professionals on the commercial landscape, synthetic methodologies, quality control, and strategic applications of this versatile chiral intermediate.

Commercial Availability and Sourcing

(R)-1-Phenylbutylamine (CAS No. 6150-01-2) is commercially available from a range of specialty chemical suppliers, typically offered in high enantiomeric purity.[1][2] Sourcing this reagent requires careful consideration of purity, available quantities, and supplier reliability, especially when transitioning from laboratory-scale research to pilot-plant production.

Table 1: Selected Commercial Suppliers of (R)-1-Phenylbutylamine

| Supplier | Typical Purity / Grade | Notes |

| Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. | Inquire for details | Supplier of pharmaceutical intermediates.[1] |

| BOC Sciences | Inquire for details | Offers a range of chemical products and services.[] |

| P&S Chemicals | ChiPros®, ≥98% purity, ee ≥98+% | Specializes in chemical products.[2] |

| Angene International Limited | Inquire for details | Global supplier of research chemicals.[4] |

| ChemicalBook | Varies by listed manufacturer | Aggregator platform listing multiple suppliers.[1] |

Note: Availability and product specifications are subject to change. It is recommended to contact suppliers directly for current information. Sigma-Aldrich previously offered this product but has since discontinued it.[5]

Synthetic Strategies for Enantiopure (R)-1-Phenylbutylamine

The synthesis of enantiomerically pure amines like (R)-1-Phenylbutylamine is a cornerstone of asymmetric synthesis. The two predominant strategies are chiral resolution of a racemic mixture and direct asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

This classical and industrially viable method involves synthesizing racemic 1-phenylbutylamine and then separating the enantiomers using a chiral resolving agent. The process leverages the different physical properties (e.g., solubility) of the resulting diastereomeric salts.

Workflow for Chiral Resolution

Caption: Workflow for Chiral Resolution of 1-Phenylbutylamine.

Experimental Protocol: Chiral Resolution

-

Synthesis of Racemic 1-Phenylbutylamine:

-

To a solution of 1-phenyl-1-butanone (1 eq.) in methanol, add ammonium acetate (10 eq.).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, maintaining the temperature below 30°C.

-

Continue stirring overnight.

-

Quench the reaction with water and acidify with HCl. Wash with an organic solvent (e.g., dichloromethane) to remove unreacted ketone.

-

Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic layer and concentrate under reduced pressure to yield racemic 1-phenylbutylamine.

-

-

Diastereomeric Salt Formation and Crystallization:

-

Dissolve the racemic amine (1 eq.) in a minimal amount of hot methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in hot methanol.

-

Slowly add the tartaric acid solution to the amine solution.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization. The diastereomeric salt of the (R)-amine with L-tartaric acid is typically less soluble and will precipitate.

-

Collect the crystals by filtration and wash with cold methanol.

-

-

Liberation of the (R)-Enantiomer:

-

Suspend the collected diastereomeric salt crystals in water.

-

Add a 2M NaOH solution until the pH is >12 to deprotonate the amine.

-

Extract the liberated (R)-1-phenylbutylamine with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the enantiomerically enriched product. The enantiomeric excess (ee) should be determined via chiral HPLC.

-

Quality Control and Analytical Methodologies

Ensuring the chemical and stereochemical purity of (R)-1-Phenylbutylamine is paramount for its application in pharmaceutical development. The primary analytical technique for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[6]

Table 2: Typical Quality Control Specifications

| Parameter | Method | Specification |

| Appearance | Visual | Colorless to pale yellow liquid |

| Assay | Gas Chromatography (GC) | ≥98.5% |

| Enantiomeric Excess (ee) | Chiral HPLC | ≥98.5% |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

Analytical Workflow for Quality Control

Caption: Quality Control Workflow for (R)-1-Phenylbutylamine.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient, diastereomeric complexes with differing stabilities, leading to different retention times.

-

Instrumentation:

-

HPLC system with UV detector.

-

Chiral Column: Polysaccharide-based CSP (e.g., Daicel Chiralcel® OD-H or similar).

-

-

Method Parameters:

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm (due to the phenyl group's UV absorbance).[7]

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Prepare a standard solution of racemic 1-phenylbutylamine (~1 mg/mL) to identify the retention times of both the (R) and (S) enantiomers.

-

Prepare a sample solution of the batch to be tested at the same concentration.

-

Inject the racemic standard and then the sample.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Applications in Drug Development

The phenylalkylamine scaffold is a privileged structure in medicinal chemistry, known to interact with monoamine transporters and receptors.[8][9] (R)-1-Phenylbutylamine serves as a key chiral building block, allowing for the stereospecific introduction of a pharmacophoric element.

-

Chiral Building Block: Its primary application is in the multi-step synthesis of APIs where the stereochemistry at the benzylic carbon is crucial for biological activity. The amine group provides a reactive handle for amide bond formation, reductive amination to form secondary amines, or participation in the construction of heterocyclic rings.[8]

-

Resolving Agent: Although less common for this specific molecule, chiral amines can themselves be used as resolving agents for acidic racemic compounds.

Conceptual Application in API Synthesis

Caption: Use of (R)-1-Phenylbutylamine as a Chiral Building Block.

Conclusion

(R)-1-Phenylbutylamine is a high-value chiral intermediate with established commercial availability. Its utility in pharmaceutical research and development is predicated on its stereochemical purity, which can be achieved through robust synthetic methods like chiral resolution and verified by precise analytical techniques such as chiral HPLC. As the demand for enantiopure drugs continues to grow, the strategic sourcing and application of such building blocks will remain a critical component of efficient and successful drug discovery programs.

References

-

P&S Chemicals. Product information, (R)-1-phenylbutylamine. [Link]

-

Pergande, C., & Cagan, R. (2017). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 22(9), 1533. [Link]

-

Angene International Limited. (R)-1-Phenylbutylamine|CAS 6150-01-2. [Link]

-

Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. International Journal of Molecular Sciences, 23(20), 12569. [Link]

-

SIELC Technologies. (2018). 4-Phenylbutylamine. [Link]

-

PrepChem.com. Synthesis of 1-ethyl-4-phenylbutylamine. [Link]

-

Głowacka, D., & Hayes, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. [Link]

-

Wikipedia. Chiral analysis. [Link]

Sources

- 1. (R)-1-Phenylbutylamine | 6150-01-2 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 4. (R)-1-Phenylbutylamine|CAS 6150-01-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. (R)-1-苯基丁胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling of (R)-1-Phenylbutylamine for Research and Development

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the use of (R)-1-Phenylbutylamine in a research and drug development setting. Synthesizing data from authoritative safety datasheets and chemical databases, this document is intended to equip researchers, scientists, and laboratory professionals with the knowledge to manage this reagent responsibly, ensuring personal safety and experimental integrity.

Core Chemical Profile and Hazard Synopsis

(R)-1-Phenylbutylamine is a chiral primary amine, a valuable building block in synthetic chemistry. However, its utility is matched by its significant hazard profile. As a primary amine, it is corrosive and capable of causing severe chemical burns to skin and eyes upon contact.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Physicochemical and Identification Data for (R)-1-Phenylbutylamine

| Property | Value | Source |

| IUPAC Name | (1R)-1-phenylbutan-1-amine | [1] |

| Synonyms | (R)-1-Phenylbutan-1-amine | [1][2] |

| CAS Number | 6150-01-2 | [1][2][3] |

| Molecular Formula | C10H15N | [1][2][4] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Predicted pKa | 9.31 ± 0.10 | [2] |

| Vapor Pressure | 0.0938 mmHg at 25°C | [2] |

GHS Hazard Classification and Risk Analysis

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. (R)-1-Phenylbutylamine is classified as a substance that poses significant risks, primarily due to its corrosive nature.

Table 2: GHS Classification for (R)-1-Phenylbutylamine

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |

The primary danger, H314, dictates the stringent handling controls and personal protective equipment (PPE) detailed in this guide.[1] The basicity of the amine functional group is the root cause of its corrosivity, enabling it to inflict rapid damage to biological tissues. This necessitates a proactive and preventative approach to safety.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety transcends simple PPE usage. It relies on a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes eliminating or minimizing the hazard at its source.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Before any experiment, a critical evaluation should be performed:

-

Expertise & Experience: The decision to use (R)-1-Phenylbutylamine should be based on a clear scientific rationale where less hazardous alternatives are unsuitable. The corrosive nature of this reagent means it should only be handled by trained personnel who understand the risks.

-

Trustworthiness: Protocols must be designed to minimize the quantity used and the number of personnel exposed. This inherently makes the process safer and the results more reliable by reducing potential for accidents.

Standard Operating Procedures: Handling and Storage

Adherence to strict protocols is non-negotiable. The following procedures are designed to mitigate the risks associated with this corrosive amine.

Required Engineering Controls

All manipulations involving (R)-1-Phenylbutylamine must be performed within a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[5] An operational safety shower and eyewash station must be located in immediate proximity to the work area.[5][6]

Protocol for Weighing and Transfer

-

Preparation: Don all required PPE as outlined in Section 5. Place a tared, sealed receiving vessel on a balance inside the chemical fume hood.

-

Dispensing: Use a clean glass pipette or syringe to transfer the liquid. To avoid splashes, dispense the liquid slowly down the inner wall of the receiving vessel.

-

Closure: Immediately cap the source bottle and the receiving vessel.

-

Cleaning: Decontaminate the exterior of the receiving vessel with a suitable solvent (e.g., isopropanol) before removing it from the fume hood.

-

Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[7]

Conditions for Safe Storage

-

Container: Store in the original, tightly-closed container.[7]

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[7][8] The storage area should be locked and accessible only to authorized personnel.[2][7][8]

-

Incompatibilities: Segregate from acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent violent reactions.[6][8]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used for any task involving this chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Table 3: Task-Based PPE Requirements

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage/Transport (Closed Container) | ANSI Z87.1 Safety Glasses | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat (NFPA 2112 Compliant) | Not required if container is sealed |

| Weighing/Transfer in Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves (consider double-gloving) | Flame-Resistant Lab Coat | Not required if fume hood is operating correctly |

| Potential for Splash/Pressurized System | Chemical Splash Goggles AND a full-face shield | Heavy-duty gloves (e.g., Butyl rubber) over nitrile gloves | Chemical-resistant apron over a flame-resistant lab coat | Air-purifying respirator with organic vapor/amine cartridge may be required based on risk assessment |

-

Authoritative Grounding: Gloves must be inspected for tears or holes before each use. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical to minimizing harm.

Personal Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[8]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water for at least 15 minutes, preferably under a safety shower.[7][8] Seek immediate medical attention.[6][7]

-

Inhalation: Move the affected person to fresh air.[2][7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5][6] Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[6][7]

Accidental Release or Spill

For any spill, the primary goal is to ensure personnel safety before addressing containment and cleanup.

Caption: Logical workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Minor Spill):

-

Evacuate & Alert: Ensure all non-essential personnel leave the area.

-

Ventilate: Ensure the chemical fume hood is functioning at maximum capacity.

-

Protect: Don PPE, including chemical splash goggles, a face shield, double gloves (nitrile), and a chemical-resistant apron.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or clay, starting from the outside and working inwards.[8]

-

Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[8]

-

Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Dispose: Seal the waste container and arrange for disposal through your institution's environmental health and safety (EH&S) office.[7]

Disposal Considerations

All waste containing (R)-1-Phenylbutylamine, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[8]

-

Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[1]

-

Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

-

All waste disposal must be conducted in strict accordance with local, state, and federal regulations and handled by an approved waste disposal company.[9]

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: (R)-1-PHENYLBUTYLAMINE-HCl.

- Guidechem. (n.d.). (R)-1-Phenylbutylamine 6150-01-2 wiki.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2449447, (R)-1-Phenylbutylamine.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Apollo Scientific. (2023). Safety Data Sheet: (1R)-(+)-1-Phenylethylamine.

- ChemicalBook. (n.d.). (R)-1-Phenylbutylamine | 6150-01-2.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: R-PHENYL ETHYLAMINE.

- Sigma-Aldrich. (2024). Safety Data Sheet: (R)-(+)-1-phenylethylamine.

- Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-1-Phenylethylamine.

- TCI Chemicals. (2024). Safety Data Sheet: 4-Phenylbutylamine.

- Fisher Scientific. (2024). Safety Data Sheet: (S)-1-Phenylbutylamine.

- P&S Chemicals. (n.d.). Product information, (R)-1-phenylbutylamine.

Sources

- 1. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (R)-1-Phenylbutylamine | 6150-01-2 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of Chiral Amines in Modern Chemistry

An In-depth Technical Guide to (R)-1-Phenylbutylamine: Synthesis, Properties, and Applications in Asymmetric Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. (R)-1-Phenylbutylamine, a primary chiral amine, stands out as a valuable building block and chiral auxiliary in the synthesis of enantiomerically pure compounds. Its structural features, combining a stereogenic center directly attached to both a phenyl ring and an amino group, make it an effective controller of stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of (R)-1-Phenylbutylamine, from its synthesis and resolution to its physicochemical properties and applications, tailored for researchers and professionals in drug development and chemical synthesis.

PART 1: Synthesis and Chiral Resolution of 1-Phenylbutylamine

The generation of enantiomerically pure (R)-1-Phenylbutylamine can be broadly approached via two main strategies: direct asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture. The choice of method often depends on factors such as scale, cost, and available technologies.

Asymmetric Synthesis via Biocatalysis

Modern synthetic chemistry increasingly leverages enzymes for their high stereoselectivity and mild reaction conditions. Transaminases (ATAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.

Engineered ω-transaminases can catalyze the asymmetric amination of butyrophenone to yield (R)-1-Phenylbutylamine with high enantiomeric excess (>99% ee)[1]. The process typically uses an amine donor, such as isopropylamine, and the co-factor pyridoxal 5'-phosphate (PLP). The enzyme's active site creates a chiral environment that directs the addition of the amino group to one face of the ketone, leading to the preferential formation of the (R)-enantiomer[1][2]. This biocatalytic approach is highly attractive for industrial applications due to its efficiency and sustainability.

Caption: Asymmetric synthesis of (R)-1-Phenylbutylamine using a transaminase.

Resolution of Racemic 1-Phenylbutylamine

Classical resolution remains a widely used and practical method for obtaining enantiomerically pure amines. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization[3].

A common strategy for resolving racemic amines is the use of enantiomerically pure tartaric acid. While specific protocols for 1-phenylbutylamine are less documented in readily available literature than for its close analog 1-phenylethylamine, the principles are directly transferable[3][4]. The racemic 1-phenylbutylamine is treated with an enantiopure acid (e.g., L-(+)-tartaric acid) in a suitable solvent like methanol. This results in the formation of two diastereomeric salts: ((R)-amine)-(L-acid) and ((S)-amine)-(L-acid). Due to differences in their crystal lattice energies, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution. The solid salt is then isolated by filtration, and the free amine is regenerated by treatment with a base.

Caption: Workflow for the classical resolution of racemic 1-phenylbutylamine.

Experimental Protocol: Classical Resolution of Racemic 1-Phenylbutylamine

-

Salt Formation: Dissolve one equivalent of a chiral resolving acid (e.g., L-(+)-tartaric acid) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). To this solution, slowly add one equivalent of racemic 1-phenylbutylamine.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization. The less soluble diastereomeric salt will precipitate.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities and the more soluble diastereomer.

-

Amine Regeneration: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is strongly alkaline (pH > 12). This will deprotonate the ammonium salt and liberate the free amine.

-

Extraction: Extract the free amine into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-Phenylbutylamine. The enantiomeric excess (ee) should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

PART 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of (R)-1-Phenylbutylamine is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of (R)-1-Phenylbutylamine

| Property | Value | Reference(s) |

| CAS Number | 6150-01-2 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₅N | [5][6][8] |

| Molecular Weight | 149.23 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [9] |

| Boiling Point | 220 °C | [6] |

| Density | 0.934 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 9.31 ± 0.10 (Predicted) | [6][7] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a multiplet around 7.2-7.4 ppm), the benzylic proton (a triplet or multiplet around 4.0 ppm), the aliphatic protons of the butyl chain (multiplets between 0.8 and 1.8 ppm), and the amine protons (a broad singlet, the chemical shift of which is concentration and solvent dependent).

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons (typically in the 125-145 ppm range), the benzylic carbon attached to the nitrogen (around 50-60 ppm), and the aliphatic carbons of the butyl chain (in the upfield region, ~10-40 ppm).

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) at m/z 149. Key fragmentation patterns would include the loss of a propyl group to give a fragment at m/z 106 (benzylic cleavage) and cleavage alpha to the nitrogen atom.

PART 3: Applications in Asymmetric Synthesis

The primary utility of (R)-1-Phenylbutylamine lies in its application as a chiral auxiliary and a chiral building block.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse[11].

(R)-1-Phenylbutylamine can be converted into amides or imines with prochiral substrates. The steric bulk of the phenylbutyl group effectively shields one face of the reactive center (e.g., an enolate or an imine double bond), forcing an incoming reagent to attack from the less hindered face. This directed attack leads to the formation of one stereoisomer in preference to the other. This strategy is employed in various reactions, including stereoselective alkylations, aldol reactions, and reductions[11][12].

Caption: General scheme for using (R)-1-Phenylbutylamine as a chiral auxiliary.

Chiral Building Block in Pharmaceutical Synthesis

Beyond its role as a temporary auxiliary, (R)-1-Phenylbutylamine can be incorporated as a permanent structural feature in the final target molecule. The chiral amine moiety is a common pharmacophore in many biologically active compounds[1]. By using enantiomerically pure (R)-1-Phenylbutylamine as a starting material, chemists can ensure the correct stereochemistry at a key position in the final drug candidate, simplifying the synthetic route and avoiding costly and difficult purification steps later on. Its structural motif is found in various compounds investigated for their therapeutic potential, making it a valuable starting material in drug discovery and development pipelines.

Conclusion

(R)-1-Phenylbutylamine is a versatile and valuable tool in the field of asymmetric synthesis. With the advent of efficient biocatalytic methods for its production, alongside well-established classical resolution techniques, this chiral amine is readily accessible for both academic and industrial applications. Its utility as both a recoverable chiral auxiliary and a stereochemically defined building block underscores its importance. For researchers and drug development professionals, a solid understanding of the synthesis, properties, and applications of (R)-1-Phenylbutylamine is key to designing and executing efficient and stereoselective synthetic routes to complex, high-value chiral molecules.

References

-

Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. (2025). ResearchGate. Retrieved from [Link]

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. (n.d.). DiVA portal. Retrieved from [Link]

-

(R)-1-Phenylbutylamine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health. Retrieved from [Link]

-

Resolution of Racemic Mixtures. (n.d.). OrgoSolver. Retrieved from [Link]

-

Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2011). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

(R)-1-phenylbutylamine. (n.d.). P&S Chemicals. Retrieved from [Link]

-

Resolution of a Racemic Mixture. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Synthesis of 1-ethyl-4-phenylbutylamine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

-

Mastering Chirality: The Impact of 1-Phenylethylamine in Modern Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. Retrieved from [Link]

-

(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2011). ResearchGate. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-1-Phenylbutylamine | 6150-01-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pschemicals.com [pschemicals.com]

- 9. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to (R)-1-Phenylbutylamine: From Core Applications to Frontier Research

Abstract

(R)-1-Phenylbutylamine, a chiral primary amine, stands as a cornerstone in the field of asymmetric synthesis. Its utility transcends its fundamental role as a resolving agent, extending into its application as a versatile chiral auxiliary and a foundational building block for complex, stereochemically defined molecules. This guide provides an in-depth exploration of (R)-1-Phenylbutylamine, beginning with its fundamental physicochemical properties and established synthetic and resolution methodologies. We then delve into its practical applications in diastereoselective reactions, supported by detailed protocols. Finally, we venture into promising, yet underexplored, research avenues, including its potential in organocatalysis, the development of novel therapeutic agents, and its application in chiral materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical attributes of (R)-1-Phenylbutylamine in their work.

Foundational Overview of (R)-1-Phenylbutylamine

(R)-1-Phenylbutylamine, with the chemical formula C₁₀H₁₅N, is a chiral amine that is instrumental in the synthesis of enantiomerically pure compounds.[1][2] Its stereogenic center, located at the carbon atom bonded to the phenyl and amino groups, is the key to its utility in asymmetric synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of (R)-1-Phenylbutylamine is crucial for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Boiling Point | 220°C | [2] |

| Density | 0.934 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.31 ± 0.10 (Predicted) | [2] |

| CAS Number | 6150-01-2 | [1][2][3] |

Note: Spectroscopic data (NMR, IR) should be obtained from experimental analysis for specific batches.

Synthesis and Chiral Resolution

The production of enantiomerically pure (R)-1-Phenylbutylamine is primarily achieved through two main strategies: chiral resolution of a racemic mixture and asymmetric synthesis.

1.2.1. Chiral Resolution via Diastereomeric Salt Formation

This classical and widely used method relies on the reaction of racemic 1-phenylbutylamine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid, to form diastereomeric salts.[4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[4]

Experimental Protocol: Resolution of Racemic 1-Phenylbutylamine

Objective: To separate (R)-1-Phenylbutylamine from a racemic mixture using (+)-tartaric acid.

Materials:

-

Racemic 1-phenylbutylamine

-

(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve racemic 1-phenylbutylamine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with cold methanol and then diethyl ether.

-

Liberation of the Free Amine: Suspend the collected salt in water and add an excess of NaOH solution to deprotonate the amine.

-

Extraction: Extract the liberated (R)-1-Phenylbutylamine with dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by forming a derivative with a chiral reagent and analyzing by NMR.

1.2.2. Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[4] A common approach is the asymmetric reductive amination of a prochiral ketone.

Conceptual Workflow: Asymmetric Reductive Amination

This workflow illustrates the general strategy for the asymmetric synthesis of (R)-1-Phenylbutylamine.

Caption: Asymmetric synthesis of (R)-1-Phenylbutylamine via reductive amination.

Established Applications in Asymmetric Synthesis

(R)-1-Phenylbutylamine is a valuable tool in the synthetic chemist's arsenal, primarily utilized as a chiral auxiliary to induce stereoselectivity in various reactions.[5][6]

(R)-1-Phenylbutylamine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[6] The auxiliary is then removed, having imparted its chirality to the molecule.

2.1.1. Diastereoselective Alkylation

Amides derived from (R)-1-Phenylbutylamine and carboxylic acids can be deprotonated to form chiral enolates. The steric bulk of the phenylbutyl group directs the approach of an incoming electrophile, leading to a diastereoselective alkylation.

Experimental Protocol: Asymmetric Alkylation using a (R)-1-Phenylbutylamine Auxiliary

Objective: To perform a diastereoselective alkylation of a carboxylic acid derivative.

Materials:

-

(R)-1-Phenylbutylamine

-

A carboxylic acid (e.g., propanoic acid)

-

Thionyl chloride or other activating agent

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

An electrophile (e.g., benzyl bromide)

-

Hydrochloric acid (HCl) for hydrolysis

Procedure:

-

Amide Formation: Convert the carboxylic acid to its acid chloride using thionyl chloride. React the acid chloride with (R)-1-Phenylbutylamine in the presence of a base to form the chiral amide.

-

Enolate Formation: Dissolve the chiral amide in anhydrous THF and cool to -78 °C. Add a solution of LDA dropwise to form the chiral lithium enolate.

-

Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution and allow the reaction to proceed at low temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Auxiliary Cleavage: Hydrolyze the resulting amide under acidic or basic conditions to release the chiral carboxylic acid and recover the (R)-1-Phenylbutylamine auxiliary.

-

Analysis: Determine the diastereomeric ratio (dr) of the product by NMR spectroscopy or chromatography before cleavage, and the enantiomeric excess (ee) of the final carboxylic acid after cleavage.

Causality in Experimental Design: The choice of a strong, non-nucleophilic base like LDA is critical to ensure complete and rapid deprotonation without competing addition to the carbonyl group. The low reaction temperature (-78 °C) is essential to maintain the kinetic control necessary for high diastereoselectivity by preventing enolate equilibration.

Potential Research Areas and Future Directions

While the roles of (R)-1-Phenylbutylamine as a resolving agent and chiral auxiliary are well-established, several exciting areas of research remain underexplored.

Development of Novel Organocatalysts

Chiral amines can serve as effective organocatalysts, mediating a wide range of asymmetric transformations.[7] Derivatives of (R)-1-Phenylbutylamine could be synthesized and evaluated as catalysts in reactions such as Michael additions, aldol reactions, and Mannich reactions.[8]

Logical Workflow: From Chiral Amine to Organocatalyst

Caption: Development pipeline for novel organocatalysts derived from (R)-1-Phenylbutylamine.

Synthesis of Biologically Active Molecules

The phenylalkylamine scaffold is present in a multitude of biologically active compounds.[9][10] (R)-1-Phenylbutylamine can serve as a chiral starting material for the synthesis of novel derivatives with potential therapeutic applications. Phenylpropanoid derivatives, for instance, are known to possess a wide range of biological activities including antimicrobial, antioxidant, and anti-inflammatory effects.[11] Research could focus on synthesizing and screening a library of (R)-1-Phenylbutylamine derivatives for various pharmacological activities.[12][13]

Biocatalysis for Synthesis and Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[14][15] Enzymes such as transaminases and lipases could be employed for the synthesis and resolution of 1-phenylbutylamine. For example, ω-transaminases can be used for the asymmetric synthesis of chiral amines from ketones.[16][17] Lipases are effective in the kinetic resolution of racemic amines through enantioselective acylation.[17]

Chiral Materials Science

Chirality is an emerging property of interest in materials science, influencing the optical, electronic, and mechanical properties of materials.[18] (R)-1-Phenylbutylamine can be incorporated into polymers or self-assembling systems to create chiral materials. Such materials could find applications in enantioselective separations, asymmetric catalysis, and chiroptical devices.[18][19][20] For example, it could be used to functionalize graphene or other nanomaterials to induce chirality.[19]

Conclusion

(R)-1-Phenylbutylamine is a powerful and versatile molecule in the realm of stereochemistry. While its traditional applications as a chiral resolving agent and auxiliary are well-documented and highly valuable, the future of this compound lies in the exploration of novel research frontiers. The development of new organocatalysts, the synthesis of innovative therapeutic agents, the application of biocatalytic methods, and the creation of advanced chiral materials all represent exciting avenues for future investigation. As the demand for enantiomerically pure compounds continues to grow across various scientific disciplines, the importance and utility of (R)-1-Phenylbutylamine are set to expand, solidifying its status as a key chiral building block.

References

-

(R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Dalmolen, J. (n.d.). Synthesis and application of new chiral amines in Dutch resolution. University of Groningen. Retrieved from [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-